
Methyl 3-oxo-2-(pent-2-en-1-yl)cyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-oxo-2-(pent-2-en-1-yl)cyclopentane-1-carboxylate is a chemical compound with the molecular formula C13H20O3. It is an endogenous metabolite and is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxo-2-(pent-2-en-1-yl)cyclopentane-1-carboxylate involves several steps. One common method starts with the commercially available racemic trans-methyl dihydrojasmonate. This compound is first converted to an enol acetate, which is then treated with peracetic acid in the presence of catalytic amounts of sodium carbonate to form an unstable acetoxy epoxide. This epoxide is then converted to the desired product under specific reaction conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-oxo-2-(pent-2-en-1-yl)cyclopentane-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include peracetic acid for oxidation, sodium carbonate as a catalyst, and various solvents such as toluene. The conditions for these reactions typically involve controlled temperatures and specific pH levels to ensure the desired product is formed .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield epoxides, while reduction reactions could produce alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Methyl 3-oxo-2-(pent-2-en-1-yl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. As an endogenous metabolite, it plays a role in various biochemical processes within the body. The exact molecular targets and pathways involved are still under investigation, but it is known to participate in metabolic pathways related to its structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Some similar compounds include Methyl jasmonate, cis-Jasmone, and Methyl dihydrojasmonate. These compounds share structural similarities with Methyl 3-oxo-2-(pent-2-en-1-yl)cyclopentane-1-carboxylate and have similar applications in scientific research and industry .
Uniqueness: What sets this compound apart from these similar compounds is its specific structure and the unique reactions it undergoes. Its role as an endogenous metabolite also adds to its uniqueness, making it a valuable compound for research in biochemistry and physiology .
Eigenschaften
CAS-Nummer |
78859-30-0 |
|---|---|
Molekularformel |
C12H18O3 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
methyl 3-oxo-2-pent-2-enylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-3-4-5-6-9-10(12(14)15-2)7-8-11(9)13/h4-5,9-10H,3,6-8H2,1-2H3 |
InChI-Schlüssel |
LQBORWCRYHAYHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCC1C(CCC1=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Aminomethyl)-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14444032.png)

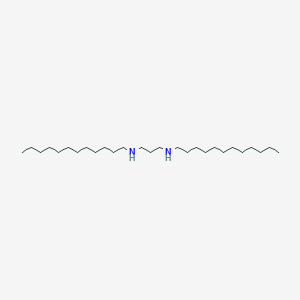
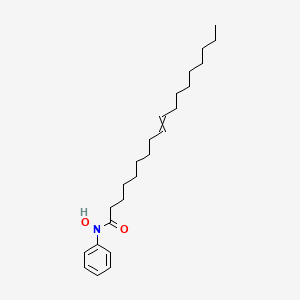
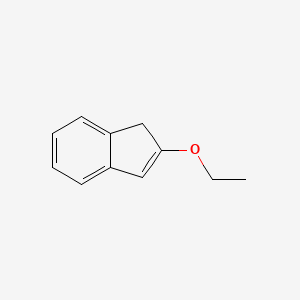
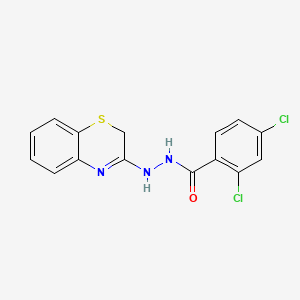

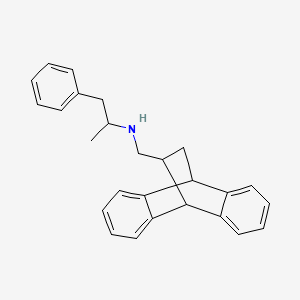
![3-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14444080.png)
![N-{4-[3-(Piperidin-1-yl)-3-sulfanylideneprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14444089.png)
![3-{4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-en-1-ylidene]quinolin-1(4H)-yl}propane-1-sulfonic acid](/img/structure/B14444095.png)



